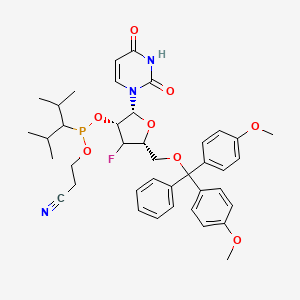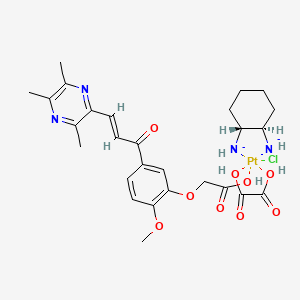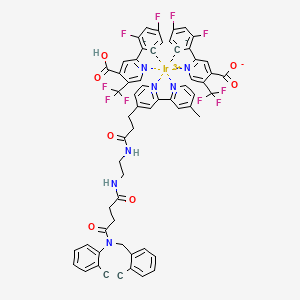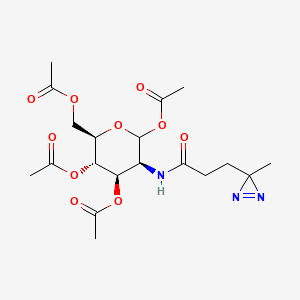
Ac4ManNDAz
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ac4ManNDAz is synthesized by incorporating a diazirine group into a mannose derivative. The synthesis involves multiple steps, including the protection of hydroxyl groups, introduction of the diazirine moiety, and subsequent deprotection. The acetyl-protecting groups on all hydroxyl groups reduce the polarity of the compound, allowing it to readily enter cells where it is deprotected to ManNDAz .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar steps as in laboratory synthesis. The process includes the protection of functional groups, introduction of the diazirine group, and purification to achieve high purity (≥98%) .
Chemical Reactions Analysis
Types of Reactions
Ac4ManNDAz undergoes photo-crosslinking reactions upon UV irradiation. The diazirine group is activated to a reactive carbene that covalently crosslinks to nearby molecules .
Common Reagents and Conditions
Reagents: UV light, cell-permeable solvents (e.g., ethanol, DMSO)
Conditions: UV irradiation at approximately 350 nm
Major Products Formed
The major products formed from the photo-crosslinking reactions are covalent complexes between this compound and nearby glycoproteins or glycolipids .
Scientific Research Applications
Ac4ManNDAz is widely used in scientific research for studying glycoprotein and glycolipid interactions. Its applications include:
Chemistry: Used as a photo-crosslinking probe to study molecular interactions.
Biology: Incorporated into cell surface glycoproteins to study cell signaling and protein interactions.
Medicine: Potential use in drug delivery systems and therapeutic monitoring.
Industry: Utilized in the development of biochemical assays and diagnostic tools .
Mechanism of Action
Ac4ManNDAz exerts its effects through photo-crosslinking. Once inside the cell, it is metabolized and incorporated into cell surface glycoproteins as a photo-crosslinking sialic acid analog. Upon UV irradiation, the diazirine group is activated to a reactive carbene that covalently crosslinks to nearby molecules, capturing glycoprotein interactions .
Comparison with Similar Compounds
Similar Compounds
SiaDAz: Another photo-crosslinking sialic acid analog used for similar applications.
ManNAc analogs: Compounds like Ac4ManNAz that are used for metabolic labeling and studying glycoprotein interactions
Uniqueness
Ac4ManNDAz is unique due to its high cell permeability and efficiency in competing with endogenous sialic acid for incorporation into cell surface glycoproteins. Its ability to form stable covalent crosslinks under UV light makes it a valuable tool for studying molecular interactions .
Properties
Molecular Formula |
C19H27N3O10 |
|---|---|
Molecular Weight |
457.4 g/mol |
IUPAC Name |
[(2R,3S,4R,5S)-3,4,6-triacetyloxy-5-[3-(3-methyldiazirin-3-yl)propanoylamino]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C19H27N3O10/c1-9(23)28-8-13-16(29-10(2)24)17(30-11(3)25)15(18(32-13)31-12(4)26)20-14(27)6-7-19(5)21-22-19/h13,15-18H,6-8H2,1-5H3,(H,20,27)/t13-,15+,16-,17-,18?/m1/s1 |
InChI Key |
UZYLHDJBFVVKBM-GAMQSXCYSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC(=O)C)NC(=O)CCC2(N=N2)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)CCC2(N=N2)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


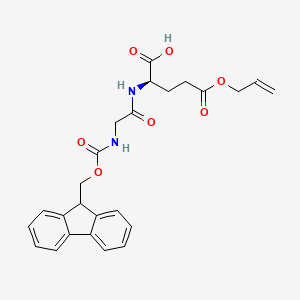
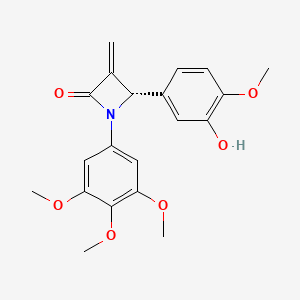
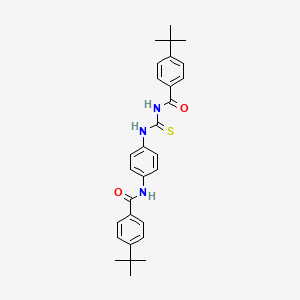

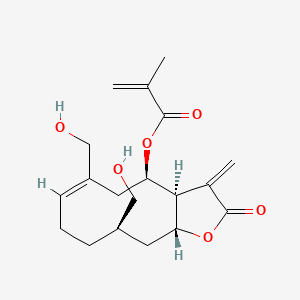
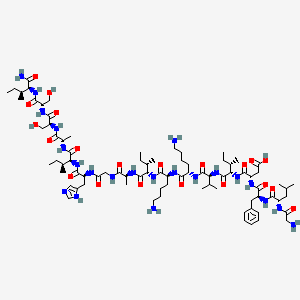
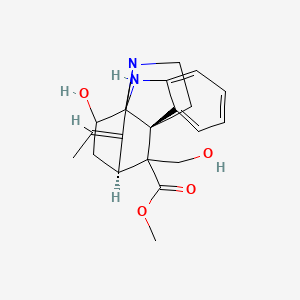

![[(1E,3R,4R,6R,7Z,9Z,11E)-3,6-dihydroxy-3-methyl-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B12384982.png)

